1-(2-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-1-(2-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O4S/c1-15(2)12-25-19-11-17(9-10-20(19)29-14-22(3,4)21(25)26)24-30(27,28)13-16-7-5-6-8-18(16)23/h5-11,15,24H,12-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSYLPPSAFAGCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide (CAS Number: 921993-48-8) is a synthetic organic molecule with potential therapeutic applications. Its complex structure suggests possible interactions with various biological targets. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H27FN2O4S
- Molecular Weight : 434.5 g/mol
- IUPAC Name : N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-1-(2-fluorophenyl)methanesulfonamide
Research indicates that the compound may exhibit its biological effects through modulation of specific molecular pathways. Notably:
- PARP Inhibition : Similar compounds have shown activity as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair mechanisms. Inhibition of PARP is particularly relevant in cancer therapy, especially for tumors with BRCA mutations .
- Cellular Interaction : The compound's structure allows for potential interactions with G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes .
Anticancer Activity
Several studies have investigated the anticancer properties of related compounds. For instance:
- Inhibition of Cancer Cell Proliferation : A study demonstrated that derivatives similar to this compound showed selective cytotoxicity against BRCA-deficient cancer cell lines with IC50 values ranging from 0.079 to 9.45 μM . This suggests potential for targeting specific cancer types.
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects through modulation of inflammatory cytokines and pathways involved in chronic inflammation.
Case Study 1: PARP Inhibitors
A study on a series of PARP inhibitors highlighted the importance of structural modifications in enhancing potency and selectivity against cancer cells. The findings indicated that small substitutions like fluorine atoms could significantly improve biological activity .
| Compound | IC50 Value (μM) | Target |
|---|---|---|
| Compound A | 0.079 | PARP |
| Compound B | 9.45 | PARP |
Case Study 2: Structure–Activity Relationship (SAR)
Research into the SAR of similar compounds has revealed that modifications at specific positions on the phenyl ring can enhance binding affinity to target enzymes or receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide
Key Differences :
- Substituent on Benzooxazepine: Isobutyl (target compound) vs. isopentyl (analog).
- Sulfonamide Aromatic Ring : The target compound has a 2-fluorophenyl group, whereas the analog features a 4-fluoro-3-methylbenzenesulfonamide. The methyl group in the analog may introduce steric hindrance, affecting binding pocket interactions.
Hypothesized Impact :
- The isopentyl group in the analog could prolong half-life due to increased lipid solubility but may reduce oral bioavailability.
- The 3-methyl substitution on the sulfonamide ring might alter electronic effects (e.g., electron-withdrawing vs. donating), influencing target affinity .
Patent Compound: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
Key Differences :
- Core Structure: The patent compound replaces the benzooxazepine with a pyrazolo[3,4-d]pyrimidine-chromenone hybrid system, creating a larger, more rigid framework.
- Substituents : A chromen-4-one moiety and additional fluorophenyl groups are present, which may confer distinct photophysical or redox properties.
Reported Data :
- Molecular Weight : 589.1 g/mol (vs. ~450–500 g/mol estimated for the target compound).
- Melting Point : 175–178°C, suggesting high crystallinity and stability.
Functional Relevance : - The chromenone system may enhance fluorescence for imaging applications .
Comparative Data Table
Research Implications
- Structure-Activity Relationship (SAR) : The isobutyl-to-isopentyl substitution in benzooxazepines warrants exploration for optimizing pharmacokinetics.
- Fluorine Effects : Both compounds leverage fluorine’s electronegativity for enhanced binding; however, positional differences (2- vs. 4-fluoro) may dictate target specificity.
- Synthetic Challenges: The patent compound’s chromenone-pyrazolopyrimidine system requires multi-step synthesis, whereas benzooxazepines offer simpler derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
